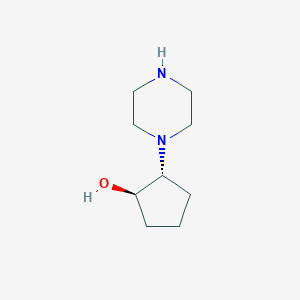
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide, commonly known as FGIN-1-27, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as dopamine D3 receptor antagonists and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
FGIN-1-27 exerts its pharmacological effects by blocking dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain. This results in the inhibition of dopamine release, which is believed to be the underlying mechanism of action in various neurological disorders.
Biochemical and Physiological Effects:
FGIN-1-27 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is believed to be the underlying mechanism of action in various neurological disorders. It has also been found to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FGIN-1-27 is its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of FGIN-1-27 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on FGIN-1-27. One area of interest is the development of new drugs based on the structure of FGIN-1-27 that have improved pharmacological properties. Another area of interest is the study of the role of dopamine D3 receptors in various neurological disorders and the potential therapeutic applications of drugs that target these receptors. Finally, there is a need for further research on the biochemical and physiological effects of FGIN-1-27 to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of FGIN-1-27 involves the reaction of 2-(2-furyl)ethylamine with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of oxalyl chloride to form the corresponding oxalyl amide. This is then reacted with isopropylamine to yield FGIN-1-27.
Aplicaciones Científicas De Investigación
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been found to have a high affinity for dopamine D3 receptors and acts as a selective antagonist, which makes it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-16(2)23-21(27)20(26)22-15-18(19-9-6-14-28-19)25-12-10-24(11-13-25)17-7-4-3-5-8-17/h3-9,14,16,18H,10-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAMETUUCUBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)
![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)
![2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2884184.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)


![Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate](/img/structure/B2884191.png)

![3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide](/img/structure/B2884193.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2884194.png)